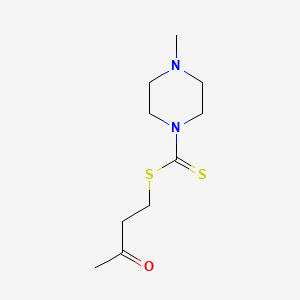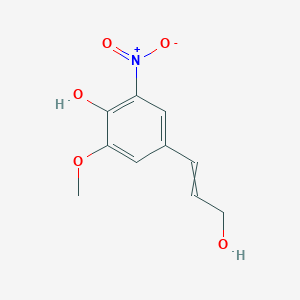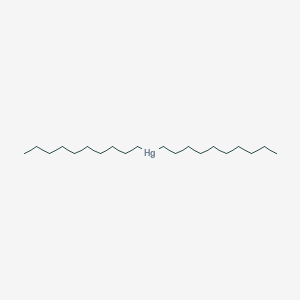
Didecylmercury
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Didecylmercury is an organomercury compound with the chemical formula ( \text{C}{20}\text{H}{42}\text{Hg} ) It is a member of the organomercury family, which are compounds containing mercury bonded to carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
Didecylmercury can be synthesized through the reaction of decylmagnesium bromide with mercuric chloride. The reaction typically proceeds as follows: [ 2 \text{C}{10}\text{H}{21}\text{MgBr} + \text{HgCl}2 \rightarrow (\text{C}{10}\text{H}_{21})_2\text{Hg} + 2 \text{MgBrCl} ] This reaction is carried out under an inert atmosphere to prevent the oxidation of the reactants and products.
Industrial Production Methods
Industrial production of this compound is not common due to its high toxicity and limited applications. when produced, it follows similar synthetic routes as described above, with stringent safety measures to handle the toxic nature of the compound.
Chemical Reactions Analysis
Types of Reactions
Didecylmercury undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form mercury(II) compounds.
Reduction: It can be reduced to elemental mercury under certain conditions.
Substitution: The decyl groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Organolithium or Grignard reagents can facilitate substitution reactions.
Major Products
Oxidation: Mercury(II) oxide or other mercury(II) salts.
Reduction: Elemental mercury.
Substitution: Various organomercury compounds depending on the substituent used.
Scientific Research Applications
Didecylmercury has limited applications due to its toxicity. it is used in scientific research to study the behavior of organomercury compounds and their interactions with biological systems. It serves as a model compound to understand the environmental and health impacts of mercury-containing substances.
Mechanism of Action
The mechanism of action of didecylmercury involves its interaction with thiol groups in proteins and enzymes. This interaction disrupts the normal function of these biomolecules, leading to toxic effects. The compound can also interfere with cellular signaling pathways and induce oxidative stress, contributing to its toxicity.
Comparison with Similar Compounds
Similar Compounds
Dimethylmercury: Another highly toxic organomercury compound with the formula ( (\text{CH}_3)_2\text{Hg} ).
Diethylmercury: Similar to dimethylmercury but with ethyl groups instead of methyl groups.
Diphenylmercury: Contains phenyl groups instead of alkyl groups.
Uniqueness
Didecylmercury is unique due to its longer alkyl chains compared to other organomercury compounds. This structural difference can influence its physical properties and reactivity. like other organomercury compounds, it is highly toxic and requires careful handling.
Properties
CAS No. |
62439-69-4 |
|---|---|
Molecular Formula |
C20H42Hg |
Molecular Weight |
483.1 g/mol |
IUPAC Name |
didecylmercury |
InChI |
InChI=1S/2C10H21.Hg/c2*1-3-5-7-9-10-8-6-4-2;/h2*1,3-10H2,2H3; |
InChI Key |
CDRKGTFYIQTEJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC[Hg]CCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-[(trimethylsilyl)oxy]cyclohex-1-ene-1-carboxylate](/img/structure/B14537617.png)
![1-[(3-Phenylthiophen-2-yl)methyl]pyrrolidine](/img/structure/B14537624.png)
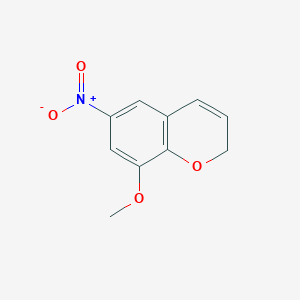
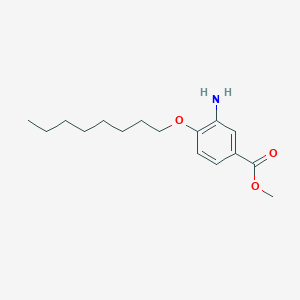
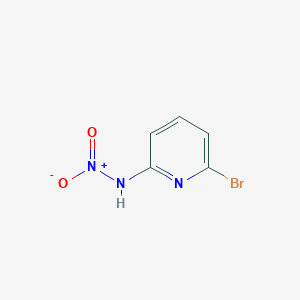
![2H-1-Benzopyran, 6-chloro-4-[[(4-methoxyphenyl)sulfonyl]methyl]-](/img/structure/B14537634.png)
![1-[3-(Benzenesulfonyl)-3-(4-methoxyphenyl)propyl]-4-phenylpiperazine](/img/structure/B14537635.png)
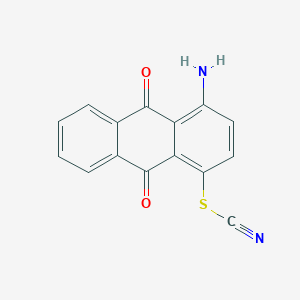
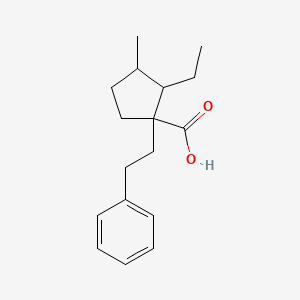
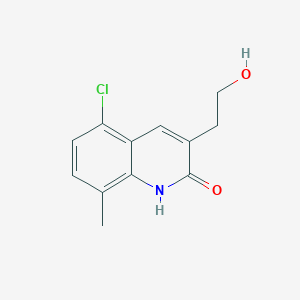
![2-[(3-Chloro-4-nitrophenyl)sulfanyl]-1,3,5-trimethylbenzene](/img/structure/B14537652.png)
![2,3-Dimethyl-1,4-dioxa-spiro[4.7]dodecane](/img/structure/B14537659.png)
